molecular formula C9H9ClO2 B1585651 3-Methoxyphenylacetyl chloride CAS No. 6834-42-0

3-Methoxyphenylacetyl chloride

Cat. No. B1585651
CAS RN: 6834-42-0
M. Wt: 184.62 g/mol
InChI Key: UZUYKYNVSJTWEH-UHFFFAOYSA-N
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Description

3-Methoxyphenylacetyl chloride (3-MPC) is an organic compound with a molecular formula of C7H7ClO2. It is a colorless liquid at room temperature and is highly soluble in organic solvents. 3-MPC is used in the synthesis of a variety of pharmaceuticals, including antibiotics, anticonvulsants, and anti-inflammatory drugs. It is also used in the synthesis of various organic compounds, such as dyes, fragrances, and flavorings.

Scientific Research Applications

Synthesis of Terpenes and Spiro Compounds

3-Methoxyphenylacetyl chloride plays a role in the synthesis of substituted spiro[4.5]decanes, which are prepared using substituted 4-methoxyphenylacetyl chloride reacted with acetylene. This synthesis route contributes to the development of the spiro[4.5]decane terpene skeleton, significant in the field of organic chemistry and pharmacology (Haack & Beck, 1989).

Polymer Science

In polymer science, a cationic polymer was synthesized using a methacrylamide derivative and subsequently quaternized with o-nitrobenzyl 2-chloroacetate. This synthesis illustrates the application of related compounds in developing novel polymers with specific properties, such as light-switchable forms, useful in biotechnology and materials science (Sobolčiak et al., 2013).

Pharmaceutical Chemistry

In pharmaceutical chemistry, arylethyl chlorides, which are structurally related to 3-methoxyphenylacetyl chloride, are used as precursors in the synthesis of anti-inflammatory drugs. Their electrochemical reduction in the presence of CO2 has been studied, demonstrating the compound's relevance in developing pharmaceutical products (Isse, Ferlin, & Gennaro, 2005).

Analytical Chemistry

3-Methoxyphenylacetyl chloride derivatives are used in analytical chemistry for the chromatographic analysis of biological compounds. For instance, a method involving high-performance liquid chromatography was described for analyzing related compounds in urine, showcasing its role in biochemical analysis and diagnostics (Soldin & Hill, 1980).

Photochemistry

The compound's derivatives are studied in photochemistry to understand the mechanisms of certain chemical reactions under light exposure. Research on methoxyphenyl chlorides and phosphates, related to 3-methoxyphenylacetyl chloride, contributes to our understanding of photochemical processes, which are crucial in various chemical and environmental applications (Dichiarante et al., 2007).

properties

IUPAC Name

2-(3-methoxyphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUYKYNVSJTWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369806
Record name 3-Methoxyphenylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyphenylacetyl chloride

CAS RN

6834-42-0
Record name 3-Methoxyphenylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxyphenylacetyl chloride
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Synthesis routes and methods I

Procedure details

An excess of oxalyl chloride was added dropwise to a stirred mixture of 3-methoxyphenylacetic acid (33.2 g), DMF (4 ml) and methylene chloride (800 ml) and the mixture was stirred at ambient temperature for 65 hours. The mixture was evaporated to leave 3-methoxyphenylacetyl chloride (39.6 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33.2 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Oxalyl chloride (57.1 g) is added to a stirred solution of 3-methoxyphenylacetic acid (49.85 g) in 300 ml of methylene chloride. The reaction mixture is stirred for 11/2 hr at RT, refluxed overnight, and then evaporated in vacuo. The residual product is used in the next step.
Quantity
57.1 g
Type
reactant
Reaction Step One
Quantity
49.85 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 3-methoxyphenylacetic acid (47.7 g, 0.287 m), thionyl chloride (50 ml) and N,N-dimethylformamide (6 drops) in toluene (500 ml) was stirred for 16 hours at 25° and concentrated in vacuo to afford 3-methoxyphenylacetyl chloride. The acetyl chloride was dissolved in chloroform (100 ml) and added to a solution of aminoacetaldehyde dimethyl acetal (32.1 g, 0.306 m) and triethylamine (32.4 g, 0.320 m) in chloroform (500 ml) stirred at 5°. The mixture was stirred at 25° for 16 hours, washed with water, 1.5N hydrochloric acid and water, dried with magnesium sulfate and concentrated in vacuo to give N-(2,2-dimethoxyethyl)-3-methoxybenzeneacetamide.
Quantity
47.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

The title compound was synthesized by referring to the synthetic method of EP285287. To a solution of (3-methoxyphenyl)acetic acid (16 g) in tetrahydrofuran (150 ml) were sequentially added N,N-dimethylformamide (0.1 ml) and oxalyl chloride (10 ml) under a nitrogen atmosphere, the solution was stirred for 5 hours at room temperature, and then the reaction mixture was concentrated in vacuo to provide (3-methoxyphenyl)acetyl chloride (18.8 g). To a solution of aminoacetaldehyde dimethylacetal (11 g) and triethylamine (11 g) in chloroform (150 ml) was added (3-methoxyphenyl)acetyl chloride (18.8 g) on an ice bath, and the solution was stirred for 9.5 hours at room temperature. Water was added thereto, the solution was stirred, extracted with ethyl acetate, then sequentially washed with water and brine, and the solvent was evaporated in vacuo. Obtained by purifying the residue by NH silica gel column chromatography (hexane-ethyl acetate system), a solution of N-(2,2-dimethoxyethyl)-2-(3-methoxyphenyl)acetamide (24.9 g) in acetic acid (75 ml) was added dropwise to concentrated hydrochloric acid (50 ml), and the solution was stirred overnight at room temperature. The reaction mixture was poured into an ice water, ethyl acetate and tetrahydrofuran were sequentially added thereto, insoluble material was removed by filtration, then the filtrate was concentrated in vacuo. To the residue was added water, the resulting solid was filtered and collected. To a solution of the resulting 8-methoxy-1,3-dihydrobenz[d]azepin-2-one (6.3 g) in acetic acid (100 ml) was added 10% palladium-activated charcoal (1.5 g), and the solution was stirred for 23 hours at room temperature under a hydrogen atmosphere at 4 atmospheric pressures. After filtration through celite pad, the solvent was evaporated in vacuo, was neutralized by sequentially adding water and aqueous ammonia. The resulting solid was filtered to provide 8-methoxy-1,3,4,5-tetrahydrobenz[d]azepin-2-one (5.6 g). To a suspension of this compound (1.5 g) in tetrahydrofuran (15 ml) was added dropwise borane-tetrahydrofuran complex (1.0 M solution in tetrahydrofuran) (15 ml), and the solution was refluxed for 2 hours. 5N hydrochloric acid (5 ml) was added thereto on an ice bath, the solution was refluxed for 45 minutes, and then neutralized with aqueous ammonia. The solution was extracted with ethyl acetate, then sequentially washed with water and brine, and the solvent was evaporated in vacuo. The residue was purified by NH silica gel column chromatography (hexane-ethyl acetate system) to provide the title compound (752 mg).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methoxyphenylacetyl chloride
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Reactant of Route 6
3-Methoxyphenylacetyl chloride

Citations

For This Compound
49
Citations
MF MIZIANTY - 1963 - search.proquest.com
In the current theory of melanin formation an Intermediate compound, 5*, 61-dihydroxyindolyl-5, 6-indo1equinone, was postulated. However, the positions of bonding between the …
Number of citations: 0 search.proquest.com
TP Kogan, TE Rawson - Tetrahedron letters, 1992 - Elsevier
… In contrast, acylation of the 3-oxopiperazine (4a) with 3-methoxyphenylacetyl chloride proceeded to give the amide (8), (Scheme 3). We have since found that acylation of this secondary …
Number of citations: 18 www.sciencedirect.com
LK Dalton, JA Lamberton - Australian Journal of Chemistry, 1958 - CSIRO Publishing
… The structure originally assigned to campnospermonol by Jones has been established by the synthesis of hydrocampnospermonyl methyl ether, from 3-methoxyphenylacetyl chloride …
Number of citations: 18 www.publish.csiro.au
HK Kotzamani, CG Gourdoupis, IK Stamos - Tetrahedron, 1994 - Elsevier
Compound 6 was synthesized by regiospecific addition of 4-chlorothiophenol to diazoketone 5 in the presence of a rhodium (II) acetate catalyst. An annelation process pressumably …
Number of citations: 2 www.sciencedirect.com
M Wang, M Gao, BL Steele, BE Glick-Wilson… - Bioorganic & medicinal …, 2012 - Elsevier
… h and concentrated in vacuo to afford 3-methoxyphenylacetyl chloride. The acetyl chloride was … concentrated in vacuo to afford 3-methoxyphenylacetyl chloride. The acetyl chloride was …
Number of citations: 19 www.sciencedirect.com
MA Todd, M Sabat, WH Myers… - Journal of the American …, 2007 - ACS Publications
… Similar reactivity is seen for 3-methoxyphenylacetyl chloride (generated in situ from 3-methoxyphenylacetic acid and oxalyl chloride), 11 which forms 3a,b in 81% combined yield. While …
Number of citations: 17 pubs.acs.org
HS Kim, JH Hur - Journal of the Korean Chemical Society, 2005 - koreascience.kr
… 화합물 8을클로로폼/피리딘 용매하에서 phenylacetyl chloride, 3-methoxyphenylacetyl chloride, 그리고 benzyl chlorc血mate와 반응시켜 화합물 9, 10을 각각 합성하 였다(&/仞况 1). …
Number of citations: 0 koreascience.kr
N Coşkun, F Tirli - Synthetic communications, 1997 - Taylor & Francis
… After removal of the solvent, the residue was dissolved in dry dichloroethane then 3methoxyphenylacetyl chloride (1 mmol, 0.185 g) in dichloroethane was added to the mixture. The …
Number of citations: 7 www.tandfonline.com
M Pittelkow, U Boas, M Jessing, KJ Jensen… - Organic & …, 2005 - pubs.rsc.org
… Then 3-methoxyphenylacetyl chloride 2 (33 g, 178.8 mol) in dry ether (90 mL) was added over a 30 min period. After the addition, the reaction mixture was heated to reflux for 20 min. …
Number of citations: 25 pubs.rsc.org
MR Schneider, H Schönenberger, RT Michel… - Journal of cancer …, 1982 - Springer
… To a solution of 3,4-dimethoxy-, 4-methoxy-, or 3-methoxyphenylacetyl chloride (0.25 moI) in 160 mI 1,2-dichloroethane, veratrole 05 mot) and then A1Cla (0.55 tool) was added. The …
Number of citations: 5 link.springer.com

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